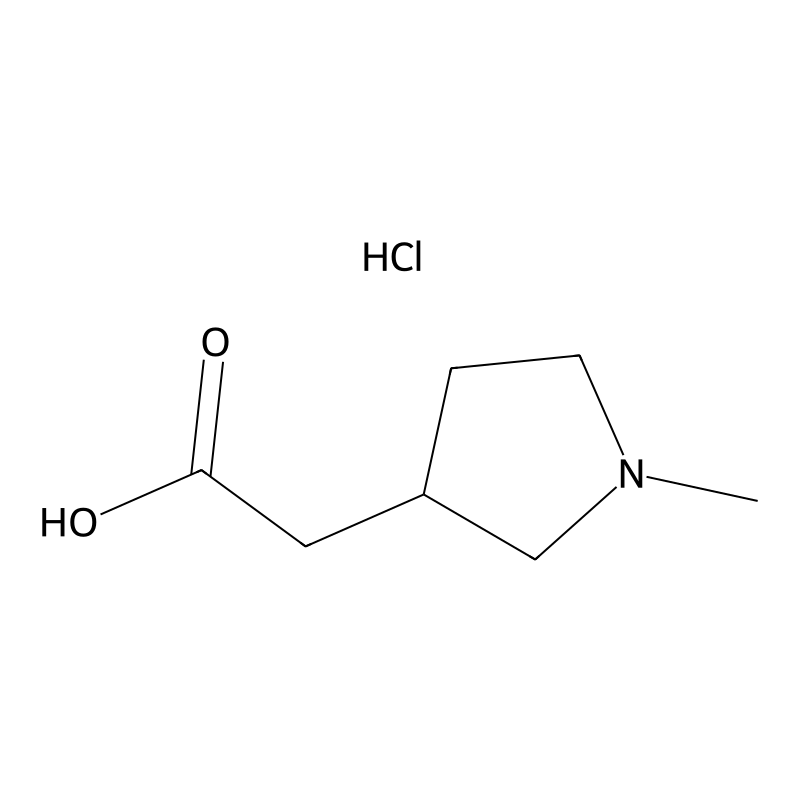2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 177.65 g/mol. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetic acid moiety. This compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for pharmaceutical applications. The structure consists of a methyl group attached to the nitrogen of the pyrrolidine ring, which contributes to its unique properties and biological activities .
The chemical behavior of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride can be characterized by several types of reactions:
- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions where it can donate protons due to the presence of the carboxylic acid group.
- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in drug formulation.
- Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile in various substitution reactions.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification to create derivatives with enhanced properties .
Research indicates that 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride exhibits significant biological activities. It has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. These properties suggest possible applications in treating neurodegenerative diseases and cognitive disorders .
Additionally, preliminary studies have indicated anti-inflammatory properties, making it a candidate for further investigation in pain management therapies. Its interaction with various biological pathways underscores its importance in medicinal chemistry .
The synthesis of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride typically involves several key steps:
- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
- Acylation: The introduction of the acetic acid moiety is performed via acylation reactions where acetic anhydride or acetyl chloride is used.
- Hydrochloride Formation: The final step involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.
These methods emphasize the compound's synthetic accessibility and adaptability for pharmaceutical applications .
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride finds applications primarily in medicinal chemistry and pharmacology. Its potential uses include:
- Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders.
- Research Reagent: Utilized in biochemical assays to study neurotransmitter systems.
- Chemical Intermediate: In the synthesis of more complex molecules for therapeutic purposes.
The compound's solubility and stability make it suitable for formulation into various drug delivery systems .
Interaction studies focusing on 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride have revealed its ability to interact with several biological targets. Notably:
- Neurotransmitter Receptors: It has shown affinity for acetylcholine receptors, suggesting implications in cognitive enhancement therapies.
- Inflammatory Pathways: Preliminary data indicate modulation of inflammatory cytokines, providing insights into its anti-inflammatory potential.
These interactions are critical for understanding its pharmacodynamics and optimizing therapeutic strategies .
Several compounds share structural similarities with 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(5-Methylpyrrolidin-3-yl)acetic acid | C₇H₁₃NO₂ | Different methyl placement on pyrrolidine |
| 2-(1-Pyrrolidinyl)acetic acid | C₇H₁₃NO₂ | Lacks methyl substitution on nitrogen |
| 1-Methylpyrrolidine | C₅H₁₄N | Simplified structure without acetic moiety |
The uniqueness of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride lies in its specific methyl substitution and the presence of both pyrrolidine and acetic acid functionalities, which collectively contribute to its distinct biological activities and potential therapeutic applications .
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








